3-Pyridyl Substitution Enhances Carbonic Anhydrase Inhibition by 11-Fold Over Acetazolamide
In a series of 1,3,4-oxadiazole derivatives, the 3-pyridine substituted analogue (compound 7g) exhibited an IC50 of 0.1 µM against carbonic anhydrase, representing an 11-fold improvement over the standard inhibitor acetazolamide (IC50 = 1.1 ± 0.1 µM) [1]. This meta-pyridyl substitution is critical for achieving high potency.
| Evidence Dimension | Carbonic anhydrase inhibitory potency (IC50) |
|---|---|
| Target Compound Data | 0.1 µM (for 3-pyridine substituted 1,3,4-oxadiazole derivative 7g) |
| Comparator Or Baseline | Acetazolamide: 1.1 ± 0.1 µM |
| Quantified Difference | 11-fold more active than acetazolamide |
| Conditions | In vitro carbonic anhydrase inhibition assay |
Why This Matters
Superior potency translates to lower effective concentrations in biological assays, reducing potential off-target effects and material costs in screening campaigns.
- [1] Synthesis, carbonic anhydrase inhibition, anticancer activity, and molecular docking studies of 1,3,4-oxadiazole derivatives. Molecular Diversity 2022, 27, 193–208. View Source
